
Ovalbumin (323-339) (chicken, japanese quail)
Descripción general
Descripción
Ovalbumin (323-339) (chicken, japanese quail), also known as Ovalbumin (323-339) (chicken, japanese quail), is a useful research compound. Molecular weight is 1773.93. The purity is usually 95%.
BenchChem offers high-quality Ovalbumin (323-339) (chicken, japanese quail) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ovalbumin (323-339) (chicken, japanese quail) including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of Ovalbumin (323-339) (Chicken, Japanese Quail) is the Major Histocompatibility Complex (MHC) class II protein . This peptide is a major MHC class II-restricted T-cell epitope of Ovalbumin . It is surrounded by B-cell epitopes, which are bound by specific IgE antibodies . In addition to this, it also contains CD4+ T cell epitopes .
Mode of Action
Ovalbumin (323-339) (Chicken, Japanese Quail) mediates 25–35% of T-cell response to intact Ovalbumin in isolated BALB/c mouse . It has been widely used to determine the characteristics of class II Major Histocompatibility Complex (MHC)-peptide binding and T-cell activation . With the help of two functionally distinct registers, Ovalbumin (323-339) peptide can bind to histocompatibility complex class II I-A (d) protein .
Biochemical Pathways
The Ovalbumin (323-339) peptide is involved in the immunological allergic responses pathway . It is used for studies of these responses such as asthma and food allergy . The peptide’s interaction with the Major Histocompatibility Complex (MHC) class II protein triggers a cascade of immune responses, leading to the activation of T-cells .
Pharmacokinetics
It is known that the peptide is soluble in double-distilled water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Ovalbumin (323-339) (Chicken, Japanese Quail) action is the activation of T-cells . This peptide mediates 25–35% of T-cell response to intact Ovalbumin in isolated BALB/c mouse . It has been used to induce allergic asthma in mice .
Action Environment
The environment can influence the action, efficacy, and stability of Ovalbumin (323-339) (Chicken, Japanese Quail). It is known that the peptide is stable at a storage temperature of -20°C .
Análisis Bioquímico
Biochemical Properties
Ovalbumin (323-339) plays a crucial role in biochemical reactions, particularly in the immune system. It is surrounded by B-cell epitopes that are bound by specific immunoglobulin E (IgE) antibodies. Additionally, it contains CD4+ T-cell epitopes, which are essential for T-cell activation. Ovalbumin (323-339) mediates 25-35% of the T-cell response to intact ovalbumin in isolated BALB/c mice . The peptide binds to MHC class II I-A(d) protein using two functionally distinct registers, which facilitates the presentation of the peptide to T-cells .
Cellular Effects
Ovalbumin (323-339) has significant effects on various types of cells and cellular processes. It is widely used to induce allergic asthma in mice, leading to airway hyperresponsiveness, lung eosinophilia, goblet cell hyperplasia, and inflammation . The peptide influences cell signaling pathways by binding to MHC class II molecules, which in turn activates T-cells and triggers an immune response. This activation can lead to changes in gene expression and cellular metabolism, further contributing to the allergic response .
Molecular Mechanism
The molecular mechanism of action of Ovalbumin (323-339) involves its binding interactions with MHC class II molecules. The peptide binds to the MHC class II I-A(d) protein using two distinct registers, which allows for efficient presentation to T-cells . This binding interaction is crucial for T-cell activation and the subsequent immune response. Additionally, Ovalbumin (323-339) can influence gene expression by activating transcription factors involved in the immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ovalbumin (323-339) can change over time. The peptide is typically lyophilized from 0.1% aqueous trifluoroacetic acid (TFA) and stored at -20°C to maintain its stability . Over time, the stability and activity of the peptide can be affected by factors such as temperature and storage conditions. Long-term studies have shown that Ovalbumin (323-339) can induce sustained immune responses in mice, leading to chronic inflammation and airway remodeling .
Dosage Effects in Animal Models
The effects of Ovalbumin (323-339) vary with different dosages in animal models. In mice, the peptide is commonly used to induce allergic asthma at various concentrations. Higher doses of Ovalbumin (323-339) can lead to more severe allergic responses, including increased airway hyperresponsiveness and inflammation . Excessive doses may also result in toxic or adverse effects, such as tissue damage and systemic inflammation .
Metabolic Pathways
Ovalbumin (323-339) is involved in metabolic pathways related to the immune response. The peptide interacts with enzymes and cofactors involved in antigen processing and presentation. Specifically, it binds to MHC class II molecules, which are essential for the presentation of antigens to T-cells . This interaction can affect metabolic flux and metabolite levels, contributing to the overall immune response .
Transport and Distribution
Within cells and tissues, Ovalbumin (323-339) is transported and distributed through interactions with transporters and binding proteins. The peptide is taken up by antigen-presenting cells, where it is processed and presented on the surface in association with MHC class II molecules . This localization is crucial for the activation of T-cells and the initiation of the immune response .
Subcellular Localization
Ovalbumin (323-339) is localized within specific subcellular compartments, primarily within antigen-presenting cells. The peptide is processed in the endosomal-lysosomal pathway, where it is loaded onto MHC class II molecules . This subcellular localization is essential for the efficient presentation of the peptide to T-cells and the subsequent activation of the immune response .
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSMIHQEWAQUPM-AOLPDKKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H120N26O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1773.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of Ovalbumin (323-339) peptide?
A1: Ovalbumin (323-339) primarily binds to the MHC class II molecule, I-Ad, on the surface of antigen-presenting cells (APCs). [, , ]
Q2: How does the binding of Ovalbumin (323-339) to I-Ad affect T cell activation?
A2: Binding of Ovalbumin (323-339) to I-Ad forms a complex that is recognized by the T cell receptor (TCR) on CD4+ T cells, leading to T cell activation. This activation triggers downstream signaling cascades, leading to T cell proliferation, differentiation, and cytokine production. [, , , , ]
Q3: Are there differences in T cell responses depending on the dose of Ovalbumin (323-339) used for stimulation?
A3: Yes, studies have shown that varying the dose of Ovalbumin (323-339) can influence the type of T cell response. Lower doses favor IL-4 production, while higher doses lead to increased IFN-γ expression. []
Q4: Can Ovalbumin (323-339) be used to induce T cell tolerance?
A4: Yes, administration of high doses of Ovalbumin (323-339) can induce T cell tolerance, particularly when delivered intravenously. [, , ]
Q5: What is the molecular formula and weight of Ovalbumin (323-339)?
A5: Ovalbumin (323-339) has the amino acid sequence ISQAVHAAHAEINEAGR, corresponding to a molecular formula of C85H138N22O28 and a molecular weight of 1884.15 g/mol.
Q6: Is there spectroscopic data available for Ovalbumin (323-339)?
A6: While specific spectroscopic data for Ovalbumin (323-339) wasn't provided in these research articles, standard techniques like mass spectrometry and nuclear magnetic resonance (NMR) can be used for its structural characterization.
Q7: Are there specific considerations regarding material compatibility and stability for Ovalbumin (323-339)?
A7: As a peptide, Ovalbumin (323-339) should be handled and stored according to standard peptide protocols. It is generally soluble in aqueous solutions and stable under appropriate storage conditions.
Q8: Does Ovalbumin (323-339) possess catalytic properties?
A8: No, Ovalbumin (323-339) primarily functions as an antigenic peptide and doesn't possess inherent catalytic properties.
Q9: Have there been computational studies on Ovalbumin (323-339) and its interactions?
A9: While the provided research articles primarily focus on experimental work, computational techniques can be used to model the interaction of Ovalbumin (323-339) with I-Ad and predict the binding affinities of modified peptides.
Q10: How do modifications to the Ovalbumin (323-339) sequence affect its activity?
A10: Modifications, such as amino acid substitutions, particularly within the core region crucial for I-Ad binding, can significantly impact the binding affinity and subsequent T cell activation. [, , ]
Q11: Can the introduction of D-amino acids enhance the stability and efficacy of Ovalbumin (323-339)?
A11: Yes, substituting L-amino acids with D-amino acids within the Ovalbumin (323-339) sequence can increase its resistance to enzymatic degradation, potentially leading to enhanced stability and prolonged activity in vivo. []
Q12: What are the typical formulation strategies for Ovalbumin (323-339) in research settings?
A12: Ovalbumin (323-339) is often formulated in aqueous solutions for in vitro studies. For in vivo applications, it can be administered in saline or emulsified in adjuvants like Complete Freund's Adjuvant (CFA) to enhance immunogenicity. []
Q13: Are there specific SHE regulations pertaining to Ovalbumin (323-339)?
A13: As a research-grade peptide, Ovalbumin (323-339) should be handled following standard laboratory safety procedures. Researchers should consult relevant safety data sheets and institutional guidelines for safe handling and disposal.
Q14: What is known about the pharmacokinetic and pharmacodynamic properties of Ovalbumin (323-339)?
A14: The provided research focuses primarily on the immunological aspects of Ovalbumin (323-339). Further research is needed to fully elucidate its PK/PD properties, which can be complex for peptides due to factors like enzymatic degradation and limited bioavailability.
Q15: What in vitro and in vivo models are commonly used to study Ovalbumin (323-339)?
A15: In vitro studies often utilize T cell hybridoma assays or primary T cell cultures from Ovalbumin-specific TCR transgenic mice (e.g., DO11.10 mice). In vivo, adoptive transfer models, where Ovalbumin-specific T cells are transferred into recipient mice, are frequently used. These models allow for the assessment of T cell activation, cytokine production, and other immunological responses. [, , , , , , , ]
Q16: Has resistance to Ovalbumin (323-339) been reported?
A16: Resistance, in the context of an antigenic peptide like Ovalbumin (323-339), typically relates to the development of immune tolerance or variations in MHC haplotypes that affect peptide binding.
Q17: Are there strategies to target Ovalbumin (323-339) to specific cells or tissues?
A17: Targeting strategies for peptides like Ovalbumin (323-339) often involve conjugation to delivery vehicles such as liposomes or nanoparticles. These strategies aim to improve cellular uptake, enhance stability, and direct the peptide to specific cell types. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



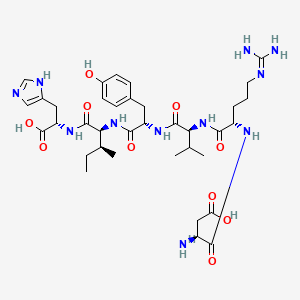
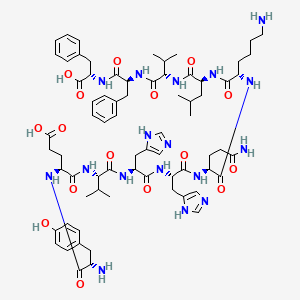
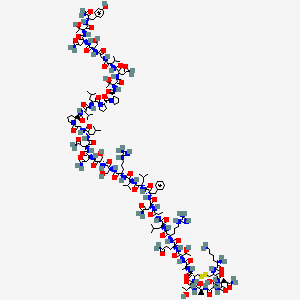

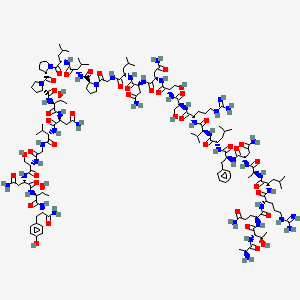
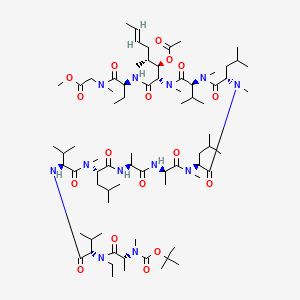
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)
